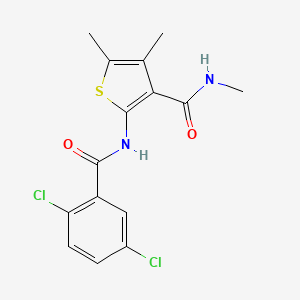

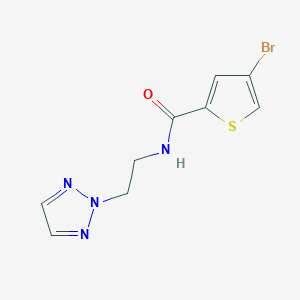

![molecular formula C11H13N3OS2 B2814736 2-(ethylthio)-5,6,7,8-tetrahydro-10H-pyrido[1,2-a][1,3]thiazolo[4,5-d]pyrimidin-10-one CAS No. 1708079-67-7](/img/structure/B2814736.png)

2-(ethylthio)-5,6,7,8-tetrahydro-10H-pyrido[1,2-a][1,3]thiazolo[4,5-d]pyrimidin-10-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(ethylthio)-5,6,7,8-tetrahydro-10H-pyrido[1,2-a][1,3]thiazolo[4,5-d]pyrimidin-10-one” is a complex organic molecule. It belongs to the class of thiazolopyrimidines, which are nitrogen and sulphur containing heterocyclic aromatic molecules . These compounds are known for their wide range of pharmacological effects .

Synthesis Analysis

The synthesis of thiazolopyrimidines involves various methods. One classical method involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole . Another method involves the reaction of dibenzoylacetylene . The synthesis process can be influenced by various factors such as the choice of catalysts, solvent medium, and temperature .Molecular Structure Analysis

Thiazolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of these compounds plays a crucial role in their biological activity .Chemical Reactions Analysis

The chemical reactions involving thiazolopyrimidines are diverse. For instance, the reaction mechanism of 2-substituted thioureas involves nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product, which then undergoes [3,3]-Claisen rearrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidines are influenced by their molecular structure. For instance, they are known for their high oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications .Scientific Research Applications

- Thiazolo [3,2-a]pyrimidine derivatives, including 2-substituted ones, have demonstrated high antitumor activity . Researchers have explored their potential as scaffolds for designing new anticancer drugs. The structural similarity of the thiazolo [3,2-a]pyrimidine ring system to purine makes it an attractive target for drug development.

- While not explicitly mentioned in the provided sources, the thiazolo [3,2-a]pyrimidine scaffold has been explored for antimalarial activity . Further research could uncover its potential in combating malaria.

- Some thiazolo [3,2-a]pyrimidine derivatives have been studied as inhibitors of HIV reverse transcriptase . Understanding their mechanism of action and optimizing their design could contribute to antiviral drug development.

- The compound’s structural features suggest that it could serve as a serotonin receptor antagonist. Such molecules are relevant in treating depression and related mood disorders .

Antitumor Activity

Antimalarial Applications

Inhibition of HIV Reverse Transcriptase

Serotonin Receptor Antagonists for Depression

Mechanism of Action

Target of Action

Thiazolopyrimidine derivatives, to which this compound belongs, have been studied for their diverse pharmacological actions . These compounds have shown antimicrobial, antiviral, anti-Parkinson, anticancer, and anti-inflammatory activities .

Mode of Action

Thiazolopyrimidines are known to interact with their targets, leading to changes that result in their pharmacological effects

Biochemical Pathways

Thiazolopyrimidines have been found to impact a variety of biological processes, suggesting they may interact with multiple pathways .

Result of Action

Thiazolopyrimidines have been found to exhibit a range of pharmacological effects, suggesting they may have multiple molecular and cellular impacts .

Future Directions

Thiazolopyrimidines have gained significant attention in the field of organic electronics due to their planar and rigid backbone as well as an extended π-conjugated structure . Future research could focus on developing novel thiazolopyrimidines with enhanced pharmacological activities and minimum toxicity .

properties

IUPAC Name |

5-ethylsulfanyl-4-thia-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8-trien-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS2/c1-2-16-11-13-9-8(17-11)10(15)14-6-4-3-5-7(14)12-9/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUZWRXUSOYROV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(S1)C(=O)N3CCCCC3=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

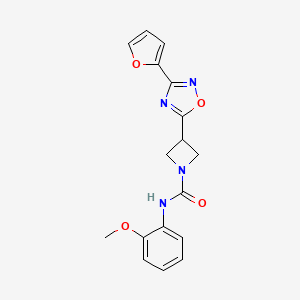

![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide](/img/structure/B2814659.png)

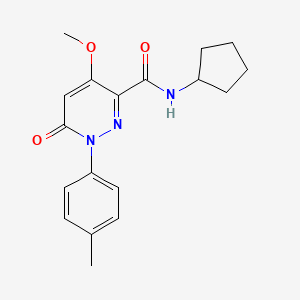

![{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol](/img/structure/B2814666.png)

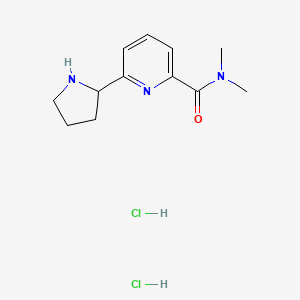

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2814668.png)

![4-[(3-Fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2814672.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2814675.png)

![2-Chloro-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]acetamide](/img/structure/B2814676.png)